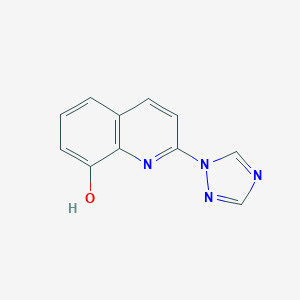![molecular formula C12H15N3O B11890099 N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutylpirazol[1,5-a]piridina-2-carboxamida es un compuesto químico con la fórmula molecular C12H15N3O.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-isobutylpirazol[1,5-a]piridina-2-carboxamida típicamente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2-aminopiridina con cloruro de isobutirilo en presencia de una base, seguida de ciclación con hidrato de hidracina . Las condiciones de reacción a menudo incluyen reflujo en un solvente adecuado como etanol o acetonitrilo.
Métodos de Producción Industrial
Los métodos de producción industrial para N-isobutylpirazol[1,5-a]piridina-2-carboxamida pueden involucrar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se utilizan a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-isobutylpirazol[1,5-a]piridina-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-isobutylpirazol[1,5-a]piridina-2-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-isobutylpirazol[1,5-a]piridina-2-carboxamida implica su interacción con objetivos moleculares específicos y vías. Puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así los procesos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazol[1,5-a]pirimidina: Otra clase de compuestos N-heterocíclicos con significativa actividad biológica.
Imidazopiridina: Conocido por sus propiedades medicinales y aplicaciones en el desarrollo de fármacos.
Singularidad
N-isobutylpirazol[1,5-a]piridina-2-carboxamida es único debido a sus características estructurales específicas y la presencia del grupo isobútilo, que puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-13-12(16)11-7-10-5-3-4-6-15(10)14-11/h3-7,9H,8H2,1-2H3,(H,13,16) |
Clave InChI |
HMZZGEJCQSROTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=NN2C=CC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)





![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)


![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)

